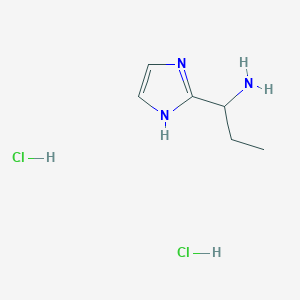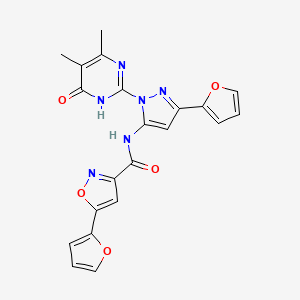![molecular formula C16H15N3O3S B2534194 2-[(3,5-Dimethoxyphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896332-95-9](/img/structure/B2534194.png)
2-[(3,5-Dimethoxyphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrido[2,3-d]pyrimidin-5-one . Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been shown to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds related to 2-[(3,5-Dimethoxyphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one often focuses on synthesis and characterization. For example, studies have been conducted on the synthesis of various zinc(II) complexes containing a pyridyl triazine core, which are water-soluble and suitable for biological applications. The synthesized complexes are characterized through various spectroscopic methods, indicating their potential for serum distribution via albumins (Abeydeera et al., 2018).
Molecular Dimensions and Interactions
Research has also delved into the molecular dimensions of related compounds, exploring aromatic delocalization in pyrazole rings and different conformations adopted by ethylsulfanyl substituents. These studies provide insights into the molecular structure and interactions of these compounds, which are crucial for understanding their biological and chemical properties (Insuasty et al., 2008).
Drug Delivery Applications
Some research has explored the use of water-soluble metalla-cages for the delivery of lipophilic pyrenyl derivatives. These studies are significant in the field of drug delivery, as they show how such structures can encapsulate and effectively transport biologically relevant molecules (Mattsson et al., 2010).
Reactions and Derivatives
The reaction of related compounds with amidrazones to create derivatives of bicyclic 1,2,4-triazolo and pyrido triazines is another area of interest. These studies contribute to the understanding of how these compounds can be modified and utilized in various scientific and pharmaceutical contexts (Molina et al., 1982).
Synthesis of Polysubstituted Derivatives
The synthesis of polysubstituted derivatives from 1,2,4-triazines using inverse electron demand Diels–Alder reactions is an important area of study. These reactions allow for the formation of diverse bicyclic scaffolds, which are valuable in the development of new chemical entities (Hajbi et al., 2007).
Conversion to Antifungal Products
The conversion of carboxy groups into 4,6-dimethoxy-1,3,5-triazines, as applied to N-benzylpyroglutamic acids, is another significant application. This method is utilized in the preparation of potential antifungal products, demonstrating the pharmaceutical relevance of these compounds (Oudir et al., 2006).
Propiedades
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-12-7-11(8-13(9-12)22-2)10-23-15-17-14-5-3-4-6-19(14)16(20)18-15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQFWLWROJILPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=O)N3C=CC=CC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2534111.png)




![N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2534120.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2534121.png)
![(4-(tert-butyl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2534122.png)
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/no-structure.png)

![(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2534129.png)
![3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534130.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2534134.png)